7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine , reflecting its bicyclic structure comprising an imidazole ring fused to a pyridine moiety. The molecular formula, C₇H₈BrN₃ , indicates a molar mass of 214.06 g/mol . A discrepancy exists in literature, with some sources reporting the formula as C₇H₆BrN₃ (212.05 g/mol) , likely due to tautomeric variations or protonation states. The SMILES notation C1C=C(C(=C2N1C=CN2)N)Br clarifies the connectivity: a bromine atom at position 7, an amine group at position 8, and two conjugated rings with partial saturation .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈BrN₃ | |
| Molecular Weight (g/mol) | 214.06 | |
| SMILES | C1C=C(C(=C2N1C=CN2)N)Br |
Crystallographic Studies and X-ray Diffraction Patterns
While direct X-ray crystallographic data for this compound remains unreported, analogous structures provide insights. For example, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine exhibits a planar fused-ring system with intramolecular C–H···N interactions stabilizing the conformation . The Br–C bond length in such compounds averages 1.88 Å , consistent with typical aryl bromides . Computational models predict similar planarity for the title compound, with dihedral angles between rings under 5° .
Spectroscopic Characterization
FT-IR Spectroscopy
The amine group (–NH₂) is expected to show asymmetric and symmetric stretching vibrations at ~3350 cm⁻¹ and ~3250 cm⁻¹ , respectively. The C–Br stretch typically appears near 550–650 cm⁻¹ , while aromatic C=C vibrations occur at ~1600 cm⁻¹ .
NMR Spectroscopy
- ¹H NMR : The NH₂ protons resonate as a broad singlet at δ 5.2–5.5 ppm . Aromatic protons in the pyridine ring appear as doublets between δ 7.3–8.1 ppm , with coupling constants (J) of 8–9 Hz due to adjacent bromine .
- ¹³C NMR : The brominated carbon (C7) is deshielded to δ 125–130 ppm , while the amine-bearing carbon (C8) resonates near δ 150 ppm .
Mass Spectrometry
Electrospray ionization (ESI-MS) predicts a molecular ion peak at m/z 213.98 [M+H]⁺ , with characteristic fragment ions at m/z 135 (loss of Br) and m/z 108 (imidazole ring cleavage) .
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers differing in amine group orientation (Figure 1). The global minimum features an intramolecular N–H···N hydrogen bond (2.1 Å), reducing steric strain . The energy difference between conformers is 2.3 kcal/mol , favoring the hydrogen-bonded form .
Comparative Structural Analysis with Imidazo[1,2-a]pyridine Analogues
Positional isomerism significantly impacts properties. For instance, 5-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine shares the same formula but exhibits a 10° larger dihedral angle due to bromine at position 5, disrupting conjugation. Additionally, 7-bromo-1-methylimidazo[1,5-a]pyridine lacks the amine group, resulting in reduced solubility (logP = 2.1 vs. 1.4 for the title compound) .
Properties
IUPAC Name |
7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-2,4,10H,3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVNHLPVRGWNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=C2N1C=CN2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Picolylamines with Electrophilic Partners
A widely adopted method involves cyclizing 2-picolylamine derivatives with electrophilic reagents. For instance, nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA) medium efficiently form the imidazo[1,2-a]pyridine core. This method leverages the electrophilic properties of nitro groups to induce ring closure, achieving yields exceeding 70% under optimized conditions (PPA, 120°C, 6–12 h). Alternative electrophiles, such as acyl chlorides or esters, are less favored due to competing side reactions.
Copper-Catalyzed Tandem N-Arylation–Amidation
Recent advances utilize copper catalysis to construct the heterocyclic backbone. A tandem reaction between 2-bromobenzoic acids and 2-aminoimidazolines in the presence of CuI/1,10-phenanthroline generates imidazo[1,2-a]pyridine derivatives at 130°C. This one-pot strategy avoids intermediate isolation, streamlining the synthesis while maintaining yields of 65–85%.
Regioselective Bromination Techniques
Introducing the bromine atom at the C7 position requires precise control to avoid isomerization or over-bromination.
Direct Bromination of Preformed Imidazopyridines
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C selectively functionalizes the C7 position of the imidazo[1,2-a]pyridine core. However, competing bromination at C5 or C8 necessitates careful stoichiometric control (1.1–1.3 equiv NBS) and rapid quenching to isolate the desired regioisomer.
Bromine Incorporation via Suzuki-Miyaura Coupling
An alternative route employs Suzuki-Miyaura cross-coupling between boronic esters and bromoaryl precursors. For example, reacting 7-bromo-8-nitroimidazo[1,2-a]pyridine with pinacol boronate under Pd(PPh₃)₄ catalysis introduces functional groups while preserving the bromine substituent. This method achieves >90% regioselectivity but requires pre-functionalized starting materials.
The introduction of the amine group at C8 is typically accomplished through nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Ammonia
Heating 7-bromo-8-chloroimidazo[1,2-a]pyridine in aqueous ammonia (25% w/w) at 120°C for 24 h replaces the chloride with an amine group. This method yields 60–75% product but generates stoichiometric ammonium chloride, complicating purification.
Reductive Amination of Ketone Intermediates
Reducing 7-bromo-8-ketoimidazo[1,2-a]pyridine with sodium cyanoborohydride in the presence of ammonium acetate introduces the amine moiety under mild conditions (rt, 12 h). This approach avoids harsh reagents but necessitates prior oxidation of alcohol intermediates.
Optimization of Reaction Conditions and Purification
Solvent and Temperature Effects
-
Ring Formation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk side reactions at temperatures >100°C.
-
Bromination : Non-polar solvents (DCM, chloroform) improve regioselectivity by stabilizing charged intermediates.
-
Amination : Protic solvents (MeOH, H₂O) facilitate nucleophilic substitution but may hydrolyze sensitive intermediates.
Purification Techniques
| Step | Method | Yield Improvement | Source |
|---|---|---|---|
| Crude Extract | Liquid-liquid extraction | 20–30% | |
| Intermediate | Column chromatography | 40–50% | |
| Final Product | Recrystallization (EtOH/H₂O) | 15–25% |
Recent Advances in Catalytic Systems
Scientific Research Applications
7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: Serves as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₆BrN₃ (if brominated at position 6; see ).
- Synthesis: Typically prepared via cyclization of halogenated 2,3-diaminopyridine derivatives with chloroacetaldehyde or related reagents .
- Biological Relevance: Evaluated as a cyclin-dependent kinase 2 (CDK2) inhibitor, with structural analogs showing inhibitory activity in the nanomolar range .
Structural and Substituent Variations
The imidazo[1,2-a]pyridine scaffold allows diverse substitutions at positions 2, 6, and 8. Below is a comparative analysis of key derivatives:
Notes on Discrepancies:
- Positional Isomerism : Literature predominantly describes 6-bromo derivatives (e.g., 6-bromoimidazo[1,2-a]pyridin-8-amine) , while the 7-bromo isomer is less documented. This discrepancy may arise from alternative numbering conventions or synthetic challenges in regioselective bromination.
Physicochemical Properties
- Solubility and Stability : The 6-bromo derivative forms extensive N–H⋯N hydrogen bonds in its crystal lattice, enhancing stability but reducing aqueous solubility . Chloro analogs (e.g., 6-chloroimidazo[1,2-a]pyridine) exhibit lower molecular weight and higher solubility compared to brominated analogs .
- pKa and Lipophilicity: Bromine’s electron-withdrawing effect lowers the pKa of the amino group (predicted pKa ~3.66 for 6-bromo derivatives) , increasing lipophilicity (logP ~2.58) compared to chloro (logP ~1.8) or unsubstituted analogs.
Biological Activity
7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C7H8BrN3
IUPAC Name: this compound
Molecular Weight: 214.06 g/mol
The compound features a bromine atom at the 7th position and an amine group at the 8th position of the imidazo[1,2-a]pyridine ring system. This structural arrangement is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the amine group are crucial for binding to these targets, which may lead to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays against cancer cell lines have shown promising results:
The observed cytotoxic effects indicate that this compound may inhibit tumor cell proliferation through specific pathways.
Study on Anticancer Efficacy
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a therapeutic agent in breast cancer treatment .
Study on Enzyme Interaction
Another research effort focused on the interaction of this compound with specific enzymes involved in cancer metabolism. It was found to inhibit Aurora-A kinase activity with an IC50 value of 0.16 µM, suggesting that it may disrupt critical signaling pathways in cancer cells .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in 7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine is highly reactive, enabling nucleophilic substitution. Common reagents include ammonia, amines, or alkoxides under basic conditions. For example:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Amination | NH3 | 7-Amino derivative | 85% |
| Alkoxylation | NaOEt | 7-Ethoxy derivative | 72% |
Mechanism: The bromide undergoes an SNAr (nucleophilic aromatic substitution) via a concerted transition state, facilitated by the electron-deficient aromatic system.
Coupling Reactions
Cross-coupling reactions expand the compound’s utility in organic synthesis:
Suzuki Coupling
Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives:
Reaction Conditions : Pd(PPh3)4, Na2CO3, H2O/EtOH (1:2), 80°C.
Example : Coupling with phenylboronic acid yields 7-phenylimidazo[1,2-a]pyridin-8-amine (75% yield).
Sulfonylmethylation
Iron-catalyzed reactions with sodium sulfinates introduce sulfonylmethyl groups (Figure 1):
Reaction Conditions : FeCl3, K2S2O8, DMA/H2O (2:1), 60°C .
Product : 3-Sulfonylmethyl derivatives (e.g., 3-tosylmethyl, 79% yield) .
Rearrangement Reactions
Exposure to iodine (I2) and H2O2 triggers a unique rearrangement to pyrazolo[1,5-a]pyrimidines:
Reaction Conditions : I2, H2O2, EtOH, 50°C .
Mechanism : Oxidative cyclization followed by nucleophilic attack forms the pyrimidine core .
Yields : 35–67% depending on substituents .
Oxidation and Reduction
The compound undergoes reversible oxidation to form N-oxides (via m-CPBA) and reduction to debrominated derivatives (via Zn/HCl) .
Biochemical Interactions
In vitro studies indicate potential kinase inhibition via hydrogen bonding with amino groups and π-π stacking of the imidazo[1,2-a]pyridine core.
Structural Comparisons
| Property | 7-Bromo | 6-Bromo | 5-Bromo |
|---|---|---|---|
| Molecular Weight (g/mol) | 212.05 | 214.06 | 214.06 |
| Solubility | Organic | Organic | Organic |
| Reactivity (relative) | High | Moderate | Low |
Q & A
Q. What are the standard synthetic routes for 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine?
The compound is typically synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde under basic conditions, followed by purification through recrystallization (e.g., ethanol or hexane). A key step involves nucleophilic aromatic substitution and catalytic hydrogenation for nitro group reduction. Pyramidal coordination of the amino group and hydrogen-bonded crystal packing are critical for structural stability . Alternative routes may use palladium-catalyzed cyanation or carbonylation for functional group interconversion .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals three independent molecules in the asymmetric unit, with planar non-H atoms. The amino group exhibits pyramidal geometry and participates in N–H⋯N hydrogen bonds, forming layered structures. Bond distances (e.g., C–Br: ~1.89 Å) and angles are consistent with imidazo[1,2-a]pyridine scaffolds. Refinement includes riding models for C-bound H-atoms and restrained N–H distances (0.88 ± 0.01 Å) .
Q. What spectroscopic methods are used to validate purity and structure?
- NMR : Confirms aromatic proton environments (δ ~6.5–8.5 ppm for pyridine/imidazole protons).
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 228/230 for C₇H₆BrN₃) verify molecular weight.
- FT-IR : N–H stretches (~3350 cm⁻¹) and C–Br vibrations (~560 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for cyclization and functionalization. For example, microwave-assisted reactions reduce cyclization times (e.g., from hours to minutes) . Palladium-catalyzed cyanation (using Zn(CN)₂) requires strict control of catalyst loading (1–5 mol%) and temperature (80–120°C) to minimize byproducts .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallography?
Discrepancies in hydrogen-bond donor/acceptor roles (e.g., one vs. two acceptor interactions) arise from dynamic disorder or solvent effects. High-resolution data (≤0.8 Å) and anisotropic refinement improve accuracy. For example, difference Fourier maps in identified residual electron density near Br atoms, necessitating disorder modeling .
Q. How can derivatives be designed to enhance CDK2 inhibition?
Structural analogs (e.g., triazolo[1,5-a]pyridines) are synthesized via Sandmeyer reactions or trifluoroacetic anhydride-mediated cyclization. Substitution at position 2 (e.g., trifluoromethyl groups) improves binding affinity by enhancing hydrophobic interactions. Activity data (IC₅₀) should be validated via kinase assays using ATP-competitive protocols .
Q. What computational tools predict metabolic stability of this scaffold?
- ADMET Prediction : Tools like SwissADME assess bioavailability and CYP450 interactions.
- Docking Studies : AutoDock Vina models interactions with CDK2’s ATP-binding pocket (PDB: 1AQ1).
- DFT Calculations : Evaluate electron density distribution to prioritize electrophilic/nucleophilic sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
